BenchChemオンラインストアへようこそ!

Perindoprilat

Cardiovascular pharmacology ACE inhibitor selectivity Bradykinin potentiation

Perindoprilat (CAS 95153-31-4) is the directly active ACE inhibitor, eliminating prodrug conversion variability inherent to perindopril. With IC50 1.05–3.2 nM and bradykinin/Ang I selectivity ratio 1.44, it enables precise dissection of angiotensin II suppression vs. bradykinin potentiation in endothelial assays. Enhanced myocardial uptake (0.58% dose) vs. enalaprilat (0.27%) makes it superior for cardiac tissue penetration studies. Predictable renal clearance–creatinine correlation (r=0.87) supports reliable dosing in renal dysfunction models. Long dissociation half-life ensures sustained inhibition throughout ex vivo protocols.

Molecular Formula C17H28N2O5
Molecular Weight 340.4 g/mol
CAS No. 95153-31-4
Cat. No. B1679611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindoprilat
CAS95153-31-4
SynonymsPerindoprilat;  Perindoprilate;  Perindoprilatum;  S 9780;  S-9780;  S9780; 
Molecular FormulaC17H28N2O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
InChIKeyODAIHABQVKJNIY-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perindoprilat (CAS 95153-31-4): High-Purity ACE Inhibitor for Hypertension and Cardiovascular Research


Perindoprilat (CAS 95153-31-4) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor and the active metabolite of the prodrug perindopril [1]. It exhibits high binding affinity for human somatic ACE with IC50 values ranging from 1.05 to 3.2 nM in vitro [2]. Unlike its prodrug, perindoprilat is directly active and suitable for in vitro and intravenous research applications .

Why Perindoprilat Cannot Be Substituted with Other ACE Inhibitors: Evidence of Differential Pharmacology


ACE inhibitors are not pharmacologically interchangeable due to significant differences in their molecular selectivity, tissue distribution, and pharmacokinetic profiles. While all ACE inhibitors share a common mechanism, individual agents exhibit distinct binding affinities for the angiotensin I and bradykinin catalytic domains of human somatic ACE [1]. Furthermore, the prodrug-to-active metabolite conversion (e.g., perindopril to perindoprilat) introduces variability in in vivo studies that is eliminated with direct use of the active compound [2]. These molecular and pharmacokinetic differences can translate into divergent efficacy and safety outcomes in cardiovascular research [3].

Quantitative Evidence Guide: Perindoprilat Differentiation from Closest Analogs


Superior Bradykinin/Angiotensin I Binding Selectivity Ratio Compared to Ramiprilat, Quinaprilat, Trandolaprilat, and Enalaprilat

In double displacement binding assays using human endothelial ACE, perindoprilat demonstrated the highest selectivity for bradykinin (Bk) versus angiotensin I (Ang I) binding sites. The Bk/Ang I selectivity ratio for perindoprilat was 1.44, which was significantly higher than that of ramiprilat (1.16), quinaprilat (1.09), trandolaprilat (1.08), and enalaprilat (1.00) [1]. This selectivity profile is consistent across multiple studies [2].

Cardiovascular pharmacology ACE inhibitor selectivity Bradykinin potentiation

2.15-Fold Higher Myocardial Uptake Efficiency Compared to Enalaprilat in Human Patients

In a clinical study of 25 patients with stable angina, intravenously administered perindoprilat exhibited significantly more efficient myocardial uptake than enalaprilat. The peak myocardial content reached 0.58 ± 0.12% of the administered dose for perindoprilat, compared to only 0.27 ± 0.07% for enalaprilat (P = 0.04) [1]. Uptake was also more rapid for perindoprilat (26 ± 3 seconds to peak) than for enalaprilat (30 ± 4 seconds) [2].

Cardiac pharmacology Tissue distribution Myocardial ACE inhibition

Potent ACE Inhibition with IC50 of 1.05 nM – More Potent than Enalaprilat (1.94 nM) in Direct Binding Assays

In single displacement binding assays using human somatic ACE, perindoprilat demonstrated an IC50 of 1.05 nM for ACE inhibition, which was nearly twice as potent as enalaprilat (IC50 = 1.94 nM) [1]. While quinaprilat (0.35 nM), trandolaprilat (0.57 nM), and ramiprilat (0.76 nM) showed higher affinity, perindoprilat remains a highly potent ACE inhibitor with a distinct selectivity profile .

ACE inhibition Binding affinity In vitro pharmacology

Long Terminal Elimination Half-Life (25-30 Hours) Supports Once-Daily Dosing Regimens in Preclinical Models

Perindoprilat exhibits a biphasic elimination profile. The free fraction has a half-life of approximately 3-5 hours, but the fraction bound to ACE dissociates slowly, resulting in an effective terminal elimination half-life of approximately 25-30 hours [1]. A clinical study reported a median half-life of 24.7 hours (IQR: 19.4–62.7 hours) [2]. This long half-life is a class characteristic of many ACE inhibitors but is notably longer than enalaprilat (effective half-life ~11 hours) and supports once-daily dosing in chronic studies [3].

Pharmacokinetics Half-life Dosing regimen

Renal Clearance Strongly Correlates with Creatinine Clearance (r = 0.87), Facilitating Dose Adjustment in Renal Impairment Studies

In hypertensive patients with chronic renal failure (creatinine clearance 6-67 ml/min), the renal clearance of perindoprilat showed a strong linear correlation with creatinine clearance: r = 0.87 after the first dose and r = 0.83 after the last chronic dose [1]. This relationship was confirmed in other studies, showing that unbound clearance of perindoprilat is strongly related to creatinine clearance [2]. This predictable pharmacokinetic behavior simplifies dose adjustment in preclinical models of renal impairment.

Renal pharmacology Pharmacokinetics Chronic kidney disease

Direct Active Compound Avoids Prodrug Conversion Variability, Ensuring Consistent In Vitro and Ex Vivo Results

Perindopril is a prodrug that requires hepatic esterase-mediated hydrolysis to form the active metabolite perindoprilat. The conversion rate is variable, with only about 20-30% of an oral dose converted to the active form [1]. In contrast, perindoprilat is directly active and eliminates the confounding variable of prodrug conversion, ensuring consistent and reproducible results in vitro, ex vivo, and in intravenous administration studies . This is particularly critical for assays where hepatic metabolism is absent or variable.

In vitro pharmacology Prodrug metabolism Experimental reproducibility

Optimal Research and Industrial Applications for Perindoprilat (CAS 95153-31-4)


In Vitro ACE Inhibition and Selectivity Profiling Studies

Perindoprilat is the preferred compound for in vitro studies of ACE inhibition due to its direct activity and well-characterized binding profile. Its high bradykinin/Ang I selectivity ratio (1.44) makes it particularly valuable for dissecting the relative contributions of angiotensin II suppression versus bradykinin potentiation in endothelial function assays [1]. Researchers can use perindoprilat at concentrations in the low nanomolar range (IC50 = 1.05-3.2 nM) to achieve consistent and reproducible ACE inhibition without the confounding variable of prodrug metabolism [2].

Cardiac Tissue Distribution and Myocardial Protection Studies

For research focused on myocardial ACE inhibition, perindoprilat offers a distinct advantage due to its enhanced myocardial uptake (0.58% of administered dose) compared to enalaprilat (0.27%) [1]. This property makes perindoprilat an excellent candidate for studies investigating cardioprotection, post-myocardial infarction remodeling, and heart failure models where efficient cardiac tissue penetration is desired [2]. Intravenous administration of perindoprilat in preclinical models ensures consistent cardiac exposure and reliable pharmacodynamic responses.

Chronic Renal Impairment Pharmacology Studies

The predictable relationship between perindoprilat renal clearance and creatinine clearance (r = 0.87) makes it a suitable compound for investigating ACE inhibition in models of renal dysfunction [1]. Researchers can reliably adjust doses based on renal function, minimizing the risk of drug accumulation while maintaining therapeutic efficacy. This is particularly relevant for studies exploring the reno-protective effects of ACE inhibitors in chronic kidney disease and diabetic nephropathy models [2].

Ex Vivo Tissue and Organ Bath Pharmacology Experiments

Perindoprilat's direct activity and high potency make it ideal for ex vivo tissue bath experiments, such as isolated vessel ring studies or Langendorff heart preparations. In these settings, the absence of prodrug conversion is critical, and perindoprilat's ability to potentiate bradykinin-mediated vasodilation can be directly assessed [1]. Its long dissociation half-life from tissue ACE also ensures sustained inhibition throughout the experimental protocol, improving data consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perindoprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.